molecular formula C22H39NNa2O6S B12684080 Butanoic acid, 4-[(9Z)-9-octadecenylamino]-4-oxosulfo-, disodium salt CAS No. 58353-68-7

Butanoic acid, 4-[(9Z)-9-octadecenylamino]-4-oxosulfo-, disodium salt

Cat. No.: B12684080
CAS No.: 58353-68-7
M. Wt: 491.6 g/mol
InChI Key: PLHAFYWVSVUQCQ-UHFFFAOYSA-L
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Description

Butanoic acid, 4-[(9Z)-9-octadecenylamino]-4-oxosulfo-, disodium salt is a chemical compound with the molecular formula C22H41NO6S.2Na. It is also known as sodium oleylsulfosuccinamate. This compound is characterized by its amphiphilic nature, which means it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This makes it useful in various applications, particularly in the formulation of surfactants and detergents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-[(9Z)-9-octadecenylamino]-4-oxosulfo-, disodium salt typically involves the reaction of oleylamine with maleic anhydride to form an intermediate product. This intermediate is then sulfonated using sodium bisulfite to yield the final product. The reaction conditions generally include:

    Temperature: Moderate temperatures (around 50-70°C) are maintained during the reaction.

    Solvent: A suitable solvent like ethanol or water is used to facilitate the reaction.

    Catalyst: No specific catalyst is required for this reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-[(9Z)-9-octadecenylamino]-4-oxosulfo-, disodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form amines and alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines are used in substitution reactions.

Major Products Formed

Scientific Research Applications

Butanoic acid, 4-[(9Z)-9-octadecenylamino]-4-oxosulfo-, disodium salt has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of butanoic acid, 4-[(9Z)-9-octadecenylamino]-4-oxosulfo-, disodium salt involves its interaction with lipid membranes. The amphiphilic nature of the compound allows it to insert into lipid bilayers, disrupting the membrane structure and increasing permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes .

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar amphiphilic properties.

    Sodium lauryl ether sulfate (SLES): A surfactant commonly used in personal care products.

    Cocamidopropyl betaine: A surfactant derived from coconut oil, used in various cleaning products.

Uniqueness

Butanoic acid, 4-[(9Z)-9-octadecenylamino]-4-oxosulfo-, disodium salt is unique due to its specific structure, which provides a balance of hydrophilic and hydrophobic properties. This balance makes it particularly effective in applications requiring both solubility in water and interaction with hydrophobic substances .

Properties

CAS No.

58353-68-7

Molecular Formula

C22H39NNa2O6S

Molecular Weight

491.6 g/mol

IUPAC Name

disodium;4-(octadec-9-enylamino)-4-oxo-2-sulfonatobutanoate

InChI

InChI=1S/C22H41NO6S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-21(24)19-20(22(25)26)30(27,28)29;;/h9-10,20H,2-8,11-19H2,1H3,(H,23,24)(H,25,26)(H,27,28,29);;/q;2*+1/p-2

InChI Key

PLHAFYWVSVUQCQ-UHFFFAOYSA-L

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCNC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCCNC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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